Sympathomimetic, vasoconstrictor agent.
Epinine is a natural product found in Senegalia berlandieri and Vachellia rigidula with data available.
See also: Cytisus scoparius flowering top (part of).
Epinine
CAS No.: 501-15-5
Cat. No.: VC21336238
Molecular Formula: C9H13NO2
Molecular Weight: 167.20 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 501-15-5 |
---|---|
Molecular Formula | C9H13NO2 |
Molecular Weight | 167.20 g/mol |
IUPAC Name | 4-[2-(methylamino)ethyl]benzene-1,2-diol |
Standard InChI | InChI=1S/C9H13NO2/c1-10-5-4-7-2-3-8(11)9(12)6-7/h2-3,6,10-12H,4-5H2,1H3 |
Standard InChI Key | NGKZFDYBISXGGS-UHFFFAOYSA-N |
SMILES | CNCCC1=CC(=C(C=C1)O)O |
Canonical SMILES | CNCCC1=CC(=C(C=C1)O)O |
Appearance | Solid powder |
Melting Point | 188 - 189 °C |
Identifier Type | Value |
---|---|
CAS Number | 501-15-5 |
PubChem CID | 4382 |
ChEBI ID | CHEBI:10554 |
ChEMBL ID | CHEMBL31088 |
DrugBank ID | DB13917 |
UNII | R7339QLN1C |
European Community (EC) Number | 207-919-8 |
Chemistry and Synthesis
Chemical Structure
Epinine's structure features a catechol group (1,2-dihydroxybenzene) connected to an ethylamine side chain with a methyl group on the nitrogen atom. This structure is closely related to both dopamine and epinephrine, sharing the catechol moiety but with specific structural differences in the amino group substitution .
Synthesis Methods
Several methods have been reported for the synthesis of epinine:
Buck's Method
The first total synthesis of epinine was reported by Buck, who prepared it from 3,4-dimethoxyphenethylamine ("homoveratrylamine"). The synthesis proceeded through the following steps:
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Conversion to Schiff base with benzaldehyde
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N-methylation with methyl iodide
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Hydrolysis of the resulting product
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Cleavage of methyl ethers using hydriodic acid to furnish epinine
Borgman's Synthesis
A similar synthesis, providing more extensive experimental details, was published by Borgman in 1973. This method differed only in:
Physical Properties
Various salts of epinine have been characterized with specific physical properties:
Table 2: Physical Properties of Epinine Salts
Salt Form | Molecular Formula | Melting Point (°C) |
---|---|---|
Hydrochloride | C₉H₁₃NO₂·HCl | 179-180 |
Sulfate | (C₉H₁₃NO₂)₂·H₂SO₄ | 289-290 |
Hydrobromide | C₉H₁₃NO₂·HBr | 165-166 |
Hydroiodide | C₉H₁₄INO₂ | Not specified |
Pharmacological Properties
Receptor Activity
Epinine is a synthetic sympathomimetic drug with a distinct receptor activity profile:
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Acts as a DA₁-agonist
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Functions as a potent beta₂-adrenoreceptor agonist
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Produces greater alpha-adrenoreceptor stimulation than dopamine
This receptor profile contributes to its various physiological effects and potential therapeutic applications.
Comparison with Related Compounds
As a structural analog of both dopamine and epinephrine, epinine shares pharmacological similarities with both compounds but also exhibits unique properties. Its pharmacology largely resembles dopamine, its "parent" compound , but with distinct characteristics that make it valuable for specific applications.
Metabolism
Research into epinine's metabolism has identified specific metabolic pathways. When used as a medication (as with ibopamine, which metabolizes to epinine), it undergoes further metabolism to form conjugated metabolites:
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N-methyldopamine 3-O-sulphate
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N-methyldopamine 4-O-sulphate
Medical Applications and Research Findings
Ophthalmological Applications
One of the most promising applications of epinine is in ophthalmology, particularly for its mydriatic effect (pupil dilation).
Comparative Mydriatic Studies
Research conducted by Lundberg and Behndig investigated the mydriatic effect and short-term corneal endothelial safety of intracamerally injected epinine compared to phenylephrine in a porcine eye model .
Key findings:
This research suggests epinine is a promising candidate substance for intraoperative (e.g., cataract surgery) intracameral use in humans .
Cardiovascular Applications
Epinine has significance in cardiovascular medicine as the active metabolic breakdown product of ibopamine, which has been used to treat congestive heart failure .
While ibopamine (the diisobutyric ester of N-methyldopamine) can increase cardiac output and induce vasodilation when administered orally, N-methyldopamine (epinine) is detectable in plasma only for a short time after administration. The longer-lasting hemodynamic effects of ibopamine cannot be attributed to epinine's conjugated metabolites, which have been shown to lack pharmacodynamic activity .
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